Substructure Differentiation vs. 4-Methoxybenzyl Carbamate Analog
The target compound (MW 446.52) incorporates a benzyl carbamate linked via a 2-oxoethyl spacer to the piperidine nitrogen, whereas the closest cataloged analog, 4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate (CAS 551920-87-7, MW 434.51), places the carbamate directly on the piperidine 4-position without the flexible oxoethyl linker . This topological difference is reflected in key computed descriptors: the target compound possesses 6 rotatable bonds vs. 4 for the analog, and a calculated octanol-water partition coefficient (clogP) of 2.67 vs. approximately 2.14, indicating higher lipophilicity and greater conformational flexibility [1]. Such differences are known to influence membrane permeability and target-binding entropy in sulfonylpiperidine SAR series [2].
| Evidence Dimension | Molecular topology and computed physicochemical properties |
|---|---|
| Target Compound Data | MW 446.52, rotatable bonds: 6, clogP: 2.67, tPSA: 85.38 Ų, H-bond acceptors: 8, H-bond donors: 0 |
| Comparator Or Baseline | 4-Methoxybenzyl carbamate analog (CAS 551920-87-7): MW 434.51, rotatable bonds: 4, clogP: ~2.14, tPSA: ~84 Ų |
| Quantified Difference | ΔMW: +12.01 Da; Δ rotatable bonds: +2; ΔclogP: +0.53; no change in H-bond donor count |
| Conditions | Computed descriptors (in silico); target compound data from sildrug.ibb.waw.pl cheminformatics resource, analog properties estimated from structural homology |
Why This Matters
The 2-oxoethyl linker in the target compound provides increased spatial reach and an additional hydrogen-bond acceptor, enabling interrogation of binding-site topologies inaccessible to the shorter, more rigid analog, a critical consideration for hit expansion and fragment growing strategies.
- [1] Sildrug IBB Waw. EOS20289 computed properties: C22H26N2O6S, 1448046-89-6. View Source
- [2] Aranapakam, V., et al. (2007). Synthesis and structure–activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 50(10), 2376-2396. View Source
